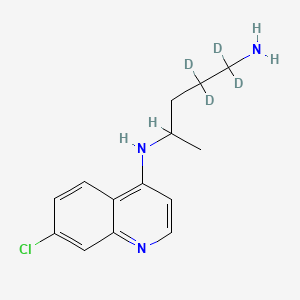
Pyrimethamine Biotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimethamine Biotin: is a compound that combines the properties of pyrimethamine, an antiparasitic drug, and biotin, a water-soluble B-vitamin. Pyrimethamine is primarily used in the treatment and prevention of malaria and toxoplasmosis, while biotin is essential for various metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Pyrimethamine Synthesis: Pyrimethamine is synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chlorocinnamic acid.
Biotin Synthesis: Biotin is synthesized through chemical or microbial methods.
Industrial Production Methods:
Pyrimethamine: Industrial production of pyrimethamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Biotin: Biotin is produced industrially through chemical synthesis or microbial fermentation.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Pyrimethamine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Substitution: Pyrimethamine can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products:
Oxidation Products: Various oxidized derivatives of pyrimethamine.
Reduction Products: Reduced forms of pyrimethamine with altered pharmacological properties.
Substitution Products: Substituted derivatives of pyrimethamine with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Pyrimethamine Biotin is used in chemical research to study the synthesis and reactivity of complex molecules .
Biology:
- In biological research, this compound is used to investigate the mechanisms of drug resistance in malaria parasites and the role of biotin in metabolic processes .
Medicine:
- This compound is used in medical research to develop new treatments for malaria and toxoplasmosis, as well as to study the effects of biotin on human health .
Industry:
Wirkmechanismus
Pyrimethamine:
- Pyrimethamine inhibits the enzyme dihydrofolate reductase in malaria parasites, blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication .
Biotin:
- Biotin acts as a coenzyme in carboxylation reactions, facilitating the addition of a carboxyl group to specific substrates. This is crucial for gluconeogenesis, fatty acid synthesis, and amino acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
1219358-20-9 |
|---|---|
Molekularformel |
C26H37N7O3S |
Molekulargewicht |
527.688 |
IUPAC-Name |
N-[4-[4-(2,4-diamino-6-ethylpyrimidin-5-yl)phenoxy]butyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C26H37N7O3S/c1-2-18-22(24(27)33-25(28)30-18)16-9-11-17(12-10-16)36-14-6-5-13-29-21(34)8-4-3-7-20-23-19(15-37-20)31-26(35)32-23/h9-12,19-20,23H,2-8,13-15H2,1H3,(H,29,34)(H2,31,32,35)(H4,27,28,30,33) |
InChI-Schlüssel |
BFKUOZXULQKXMB-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)OCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexylcyclohexanamine;(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B564456.png)









![2-[(2-Methoxyphenoxy)methyl]oxirane-d3](/img/structure/B564476.png)

